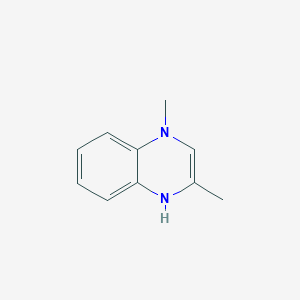

1,3-Dimethyl-1,4-dihydroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2,4-dimethyl-1H-quinoxaline |

InChI |

InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-7,11H,1-2H3 |

InChI Key |

HKWWXMXSTZEXMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C2N1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1,4-dihydroquinoxaline from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 1,3-Dimethyl-1,4-dihydroquinoxaline, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis commences with the well-established condensation of o-phenylenediamine with biacetyl to yield 2,3-dimethylquinoxaline, which is subsequently reduced to the target 1,4-dihydroquinoxaline derivative.

This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

The initial step involves the acid-catalyzed condensation reaction between o-phenylenediamine and biacetyl (2,3-butanedione). This reaction proceeds readily to form the stable aromatic 2,3-dimethylquinoxaline.

Experimental Protocol:

A solution of o-phenylenediamine (10.8 g, 0.1 mol) is prepared in 150 mL of ethanol in a 250 mL round-bottom flask. To this solution, biacetyl (8.6 g, 0.1 mol) is added, followed by the dropwise addition of glacial acetic acid (5 mL). The reaction mixture is then heated under reflux for a period of 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid residue is recrystallized from ethanol to yield pure 2,3-dimethylquinoxaline.

Quantitative Data for the Synthesis of 2,3-Dimethylquinoxaline:

| Parameter | Value |

| Reactants | |

| o-Phenylenediamine | 10.8 g (0.1 mol) |

| Biacetyl | 8.6 g (0.1 mol) |

| Solvent | Ethanol (150 mL) |

| Catalyst | Glacial Acetic Acid (5 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 2 hours |

| Typical Yield | 85-95% |

| Melting Point | 105-107 °C |

Spectroscopic Characterization of 2,3-Dimethylquinoxaline:

| Technique | Data |

| ¹H NMR | δ 7.90-7.95 (m, 2H, Ar-H), 7.60-7.65 (m, 2H, Ar-H), 2.70 (s, 6H, 2 x CH₃) |

| ¹³C NMR | δ 154.5 (C=N), 141.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 23.0 (CH₃) |

| IR (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2950 (C-H), 1580 (C=N), 1450 (C=C) |

| MS (EI) | m/z (%): 158 (M⁺, 100), 131, 117, 104 |

Step 2: Reduction of 2,3-Dimethylquinoxaline to this compound

The reduction of the C=N bonds in the pyrazine ring of 2,3-dimethylquinoxaline yields the target this compound. While various reducing agents can be employed, a selective 1,4-reduction is desired. Catalytic transfer hydrogenation using a Hantzsch ester is a mild and effective method for the reduction of C=N bonds and is proposed here for this transformation.

Proposed Experimental Protocol:

In a 100 mL round-bottom flask, 2,3-dimethylquinoxaline (1.58 g, 10 mmol) and diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester, 3.8 g, 15 mmol) are dissolved in 50 mL of acetonitrile. The flask is equipped with a reflux condenser and the mixture is heated to reflux. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data for the Proposed Reduction of 2,3-Dimethylquinoxaline:

| Parameter | Value |

| Reactant | 2,3-Dimethylquinoxaline (1.58 g, 10 mmol) |

| Reducing Agent | Hantzsch Ester (3.8 g, 15 mmol) |

| Solvent | Acetonitrile (50 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-6 hours (to be optimized) |

| Expected Yield | Moderate to high (to be determined experimentally) |

Predicted Spectroscopic Characterization of this compound:

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and have not been experimentally verified.

| Technique | Predicted Data |

| ¹H NMR | δ 6.5-7.0 (m, 4H, Ar-H), 4.5-5.0 (br s, 2H, 2 x NH), 2.2 (s, 6H, 2 x CH₃) |

| ¹³C NMR | δ 140.0 (Ar-C-N), 120.0 (Ar-CH), 115.0 (Ar-CH), 135.0 (C=C-CH₃), 20.0 (CH₃) |

| IR (KBr) | ν (cm⁻¹): 3350 (N-H), 3050 (Ar C-H), 2950 (C-H), 1620 (C=C), 1500 (C=C) |

| MS (EI) | m/z (%): 160 (M⁺), 159, 145 |

Synthetic Workflow

The overall two-step synthesis is depicted in the following workflow diagram.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Structural Analysis and Characterization of 1,3-Dimethyl-1,4-dihydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural analysis and characterization of 1,3-Dimethyl-1,4-dihydroquinoxaline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogs to present a comprehensive profile. This document outlines a probable synthetic route, predicted spectroscopic characteristics, and the necessary experimental protocols for its analysis. The information herein is intended to serve as a valuable resource for researchers engaged in the study of quinoxaline derivatives and their potential applications in drug development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have made them a subject of intense research in medicinal chemistry. This guide focuses on the specific derivative, this compound, providing a predictive yet scientifically grounded analysis of its structure and characterization.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the condensation reaction between N-methyl-o-phenylenediamine and a suitable 1,3-dicarbonyl compound, such as acetylacetone. This reaction is a well-established method for the formation of seven-membered benzodiazepine rings and can be adapted for the synthesis of the target dihydroquinoxaline.[1][2]

Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add N-methyl-o-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Addition of Reagent: Slowly add acetylacetone (1.1 eq) to the solution while stirring.

-

Catalyst (Optional): A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., acetic acid) can be added to facilitate the reaction.[3]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Structural Analysis and Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification/Reference Analog |

| C1-CH₃ | ~2.2 | ~25 | Based on data for 2,4-dimethyl-1,5-benzodiazepine.[3] |

| N4-CH₃ | ~3.0 | ~35 | Typical for N-methyl groups in heterocyclic systems. |

| C2-H₂ | ~2.5 | ~45 | Aliphatic methylene protons adjacent to a nitrogen. |

| C5-H | ~6.7-7.2 (multiplet) | ~115-125 | Aromatic protons of the benzene ring. |

| C6-H | ~6.7-7.2 (multiplet) | ~115-125 | Aromatic protons of the benzene ring. |

| C7-H | ~6.7-7.2 (multiplet) | ~115-125 | Aromatic protons of the benzene ring. |

| C8-H | ~6.7-7.2 (multiplet) | ~115-125 | Aromatic protons of the benzene ring. |

| C4a | - | ~135 | Quaternary aromatic carbon. |

| C8a | - | ~140 | Quaternary aromatic carbon. |

| C3 | - | ~165 | Iminyl carbon (C=N). |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure. 2D NMR experiments such as COSY and HSQC can be used for unambiguous assignment of protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification/Reference Analog |

| N-H Stretch | 3200-3400 | Medium | Dihydroquinoxaline N-H group.[4] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Benzene ring C-H bonds.[5] |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Methyl and methylene C-H bonds.[5] |

| C=N Stretch (Imine) | 1620-1650 | Strong | Characteristic imine bond absorption.[5] |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Benzene ring skeletal vibrations.[5] |

| C-N Stretch | 1250-1350 | Medium | Aromatic and aliphatic C-N bonds. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation | Justification |

| [M]⁺ | 160 | Molecular Ion | Based on the molecular formula C₁₀H₁₂N₂. |

| [M-15]⁺ | 145 | Loss of a methyl radical (•CH₃) | A common fragmentation pattern for methyl-substituted compounds.[6][7] |

| [M-28]⁺ | 132 | Loss of ethylene (C₂H₄) | Possible fragmentation of the dihydro-pyrazine ring. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are yet to be elucidated, quinoxaline derivatives are known to interact with various biological targets. For instance, they can act as antagonists of glutamate receptors or inhibitors of various kinases. The structural features of this compound, particularly the dihydroquinoxaline core, suggest potential interactions with enzymatic active sites or receptor binding pockets.

References

- 1. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic data for 1,3-Dimethyl-1,4-dihydroquinoxaline (NMR, IR, MS)

Spectroscopic and Synthetic Profile of a Dihydroquinoxaline Derivative

A Technical Guide for Researchers

Abstract: This document provides a detailed guide to the spectroscopic properties and synthesis of a dihydroquinoxaline derivative. Extensive searches for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-Dimethyl-1,4-dihydroquinoxaline did not yield any publicly available results. As a practical alternative, this guide presents a comprehensive analysis of the closely related compound, 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione . The spectroscopic data for this alternative compound is presented in detail, along with the experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a clear framework for the spectroscopic analysis and synthesis of this class of compounds.

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The dihydroquinoxaline core is a key structural motif in a variety of pharmacologically active molecules. A thorough understanding of the spectroscopic characteristics of these compounds is essential for their identification, characterization, and the elucidation of their structure-activity relationships.

Despite a comprehensive search, experimental spectroscopic data for this compound could not be located in the public domain. Therefore, this guide focuses on a well-characterized, structurally related compound: 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione.

Spectroscopic Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione

The following sections present the available spectroscopic data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione are summarized below.

Table 1: ¹H NMR Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.21 | s | CH₃ |

| 6.78 | d | Ar-H |

| 7.22 | s | Ar-H |

| 7.51 | d | Ar-H |

| 10.11 | m | NH |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione [1]

| Chemical Shift (δ) ppm | Assignment |

| 21.2 | CH₃ |

| 117.5 | Ar-C |

| 119.3 | Ar-C |

| 123.7 | Ar-C |

| 127.3 | Ar-C |

| 131.2 | Ar-C |

| 135.7 | Ar-C |

| 156.5 | C=O |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione [1]

| m/z | Interpretation |

| 176.0 | [M]⁺ |

Infrared (IR) Spectroscopy

While specific IR peak assignments for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione were not detailed in the search results, the synthesis of the parent compound, 1,4-dihydro-quinoxaline-2,3-dione, mentions the use of IR spectroscopy for characterization. For the parent dione, a broad band centered around 3400 cm⁻¹ is attributed to the presence of water molecules, which disappears upon heating. The peaks corresponding to the amide linkages remain intact.

Experimental Protocols

The following experimental protocols are for the synthesis and characterization of 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione and its parent compound.

Synthesis of 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione[1]

A one-pot synthesis is achieved at room temperature under solvent-free conditions. In a typical experiment, a mixture of 4-methyl-benzene-1,2-diamine (1 mmol) and oxalic acid dihydrate (1 mmol) is thoroughly ground with a pestle in a mortar in an open atmosphere until the mixture turns into a melt. The mixture is then occasionally ground for a specific period. The resulting melt is then crystallized from a water/ethanol (1:1) mixture to yield the pure product.

General Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized organic compound is illustrated in the diagram below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

While the spectroscopic data for this compound remains elusive in the public domain, this guide provides a detailed spectroscopic and synthetic profile of a closely related analog, 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione. The presented data and protocols offer a valuable reference for researchers working with this class of heterocyclic compounds. The general workflow for spectroscopic analysis provides a standard procedure for the characterization of newly synthesized molecules.

References

In-Depth Technical Guide: Physicochemical Properties of 1,3-Dimethyl-1,4-dihydroquinoxaline and Related Dihydroquinoxalines

Disclaimer: Information regarding the specific compound 1,3-Dimethyl-1,4-dihydroquinoxaline (CAS No. 291757-83-0) is exceedingly scarce in publicly available scientific literature. This guide provides the limited available data for this specific molecule and supplements it with a more detailed analysis of the physical and chemical properties of the general class of dihydroquinoxalines and its closely related isomers to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

Table 1: Core Identification of this compound

| Property | Value |

| CAS Number | 291757-83-0 |

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol |

Due to the lack of specific data, this guide will focus on the general characteristics of dihydroquinoxalines and provide specific data for related, well-characterized isomers. This comparative approach will provide valuable insights for researchers working with this class of compounds.

General Physicochemical Properties of Dihydroquinoxalines

Dihydroquinoxalines are a class of bicyclic nitrogen-containing heterocyclic compounds. Their properties can vary significantly based on the position and nature of substituents.

Table 2: General Physicochemical Properties of Unsubstituted Dihydroquinoxaline

| Property | Value | Reference |

| Molecular Formula | C8H8N2 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Topological Polar Surface Area | 24.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| XLogP3-AA | 1.1 | [1] |

These properties suggest that dihydroquinoxalines are generally moderately polar compounds with the potential for hydrogen bonding, which influences their solubility and interactions with biological targets.

Synthesis of Dihydroquinoxaline Derivatives: A General Overview

The synthesis of dihydroquinoxalines and their derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. The reaction conditions can be tailored to yield specific isomers and derivatives.

General Experimental Protocol for Dihydroquinoxaline Synthesis

A common method for synthesizing the quinoxaline scaffold is the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] The reaction is often catalyzed by an acid and can be carried out in various solvents, including water and ethanol.[2] For the synthesis of dihydroquinoxalines specifically, modifications to this general procedure are necessary, often involving the use of reducing agents or starting materials at a different oxidation state.

Example Protocol: Synthesis of 1,4-Dihydro-quinoxaline-2,3-dione

While not the target molecule, the synthesis of 1,4-dihydro-quinoxaline-2,3-dione provides a relevant experimental framework.

-

Materials: o-phenylenediamine, oxalic acid dihydrate.[3]

-

Procedure: A mixture of oxalic acid dihydrate (1 mmol) and o-phenylenediamine (1 mmol) is ground together in a mortar and pestle at room temperature.[3] The grinding is continued until the mixture becomes a melt.[3] The resulting product is then recrystallized from a water/ethanol mixture.[3]

This solvent-free method represents a green chemistry approach to the synthesis of a dihydroquinoxaline derivative.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of dihydroquinoxaline derivatives.

Caption: Generalized workflow for the synthesis and characterization of dihydroquinoxalines.

Chemical Properties and Reactivity of Dihydroquinoxalines

Dihydroquinoxalines are susceptible to oxidation to form the corresponding aromatic quinoxaline. The reactivity is influenced by the substituents on the ring system. The presence of the N-H groups allows for N-alkylation and other substitution reactions. The di-N,N'-oxide fragment in quinoxaline 1,4-dioxides, a related class of compounds, enhances the reactivity towards nucleophilic substitution.[4]

Reactivity of the Dihydro-pyrazine Ring

The dihydro-pyrazine portion of the molecule is the most reactive site. Dehydrogenation (oxidation) readily leads to the formation of the thermodynamically stable aromatic quinoxaline ring system. This reaction can be promoted by mild oxidizing agents or even air.

The nitrogen atoms in the ring are basic and can be protonated or alkylated. The lone pair of electrons on the nitrogen atoms also allows them to act as nucleophiles in various reactions.

Spectral Data of Dihydroquinoxaline Derivatives

Due to the lack of specific spectral data for this compound, this section provides representative data for other dihydroquinoxaline derivatives to give an indication of the expected spectral characteristics.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial for the structural elucidation of dihydroquinoxaline derivatives.

Table 3: Representative ¹H and ¹³C NMR Data for Dihydroquinoxaline Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | DMSO-d6 | 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H) | 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5 | [3] |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | DMSO-d6 | 6.91 (d, 1H), 7.32 (d, 1H), 7.86 (s, 1H); 9.43 (s, 2H) | 119.0, 121.3, 122.7, 125.3, 129.6, 132.5, 160.2 | [3] |

The chemical shifts of the protons and carbons in the aromatic ring are typically found in the aromatic region of the spectrum, while the protons and carbons of the dihydro-pyrazine ring and any alkyl substituents will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups within the molecule.

Table 4: Key IR Absorption Bands for Dihydroquinoxaline Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Broad peak, indicative of the amine groups in the dihydro-pyrazine ring. |

| C=O Stretch | 1650-1700 | Strong peak, present in quinoxaline-diones. |

| C=N Stretch | 1600-1650 | Characteristic of the imine functionality. |

| Aromatic C-H Stretch | 3000-3100 | Sharp peaks in the aromatic region. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands of varying intensity. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound (C10H12N2), the expected molecular ion peak [M]⁺ would be at m/z 160.22.

Signaling Pathways and Biological Activity

While no specific signaling pathway information is available for this compound, the broader quinoxaline class of compounds is known for a wide range of biological activities. Many quinoxaline derivatives are known to interact with various biological targets. For instance, some are known antagonists of the AMPA receptor.[3] Quinoxaline-1,4-dioxides have been investigated for their antibacterial and antitumor properties.[4]

The biological activity of a specific derivative like this compound would need to be determined through experimental screening.

Conclusion

This technical guide has summarized the very limited available information for this compound and provided a broader overview of the properties, synthesis, and characterization of the dihydroquinoxaline class of compounds. The data on related isomers and the general discussion on reactivity and spectral properties are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic chemistry. Further experimental investigation is required to fully characterize the physicochemical properties and biological activity of this compound.

References

- 1. Dihydroquinoxaline | C8H8N2 | CID 21863976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Donating Properties of 1,3-Dimethyl-1,4-dihydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electron-donating properties of 1,3-Dimethyl-1,4-dihydroquinoxaline. Dihydroquinoxalines are a class of heterocyclic compounds recognized for their potent electron-donating capabilities, which underpin their utility in a variety of chemical transformations and their potential as scaffolds in medicinal chemistry. This document consolidates available data on the synthesis, electronic properties, and potential applications of this compound, with a particular focus on quantitative electrochemical and computational data for structurally related compounds to infer its characteristics. Detailed experimental protocols for key analytical techniques and illustrative diagrams of relevant pathways are provided to support further research and development.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science.[1] The reduced form, 1,4-dihydroquinoxaline, and its N-alkylated derivatives, such as this compound, are of particular interest due to their enhanced electron-donating nature. This property arises from the presence of two nitrogen atoms within the heterocyclic ring, which can readily donate electrons. The electron-donating strength can be modulated by the nature of substituents on the nitrogen atoms and the aromatic ring.[2][3] Understanding and quantifying these properties are crucial for the rational design of novel catalysts, redox mediators, and pharmacologically active agents.

Synthesis of this compound

The synthesis of this compound typically proceeds through the condensation of N,N'-dimethyl-o-phenylenediamine with an appropriate 1,2-dicarbonyl compound, in this case, a glyoxal derivative.

General Synthetic Pathway:

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of a Dihydroquinoxaline Derivative

A general procedure for the synthesis of 1,4-dihydroquinoxaline-2,3-dione derivatives involves the condensation of a substituted o-phenylenediamine with oxalic acid. While this yields a dione, the underlying principle of condensation is similar.

-

Reaction Setup: A mixture of the appropriate o-phenylenediamine derivative (1 mmol) and oxalic acid dihydrate (1 mmol) is prepared.

-

Solvent-Free Grinding: The mixture is thoroughly ground in a mortar with a pestle at room temperature in an open atmosphere until it melts.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solid product is typically washed with water and can be recrystallized from a suitable solvent like ethanol to afford the purified dihydroquinoxaline derivative.

Electron-Donating Properties: A Quantitative Perspective

Table 1: Electrochemical and Computational Data for Structurally Related Compounds

| Compound | Method | Parameter | Value | Reference |

| Quinoxaline-1,4-dioxide Derivatives | DFT/B3LYP/6-311++G(d,p) | HOMO Energy | -6.5 to -7.5 eV | [4][5] |

| Quinoxaline | DFT/B3LYP/6-31G** | HOMO-LUMO Gap | -0.36273 eV | [6] |

| Substituted Quinoxalines | DFT | HOMO Energy | Varies with substituent | [7] |

| N,N,N',N'-tetraaryl-p-phenylenediamines | Cyclic Voltammetry | Oxidation Potentials | Varies with substituent | [8] |

| N,N-Dimethyl-p-phenylenediamine | Cyclic Voltammetry | Electrochemical Oxidation | pH-dependent |

Inference for this compound:

Based on the data for related compounds, it is anticipated that this compound will be a potent electron donor. The presence of two electron-donating nitrogen atoms within the dihydro-pyrazine ring, coupled with the electron-donating inductive effect of the two methyl groups, will likely result in a relatively high HOMO energy level and a low oxidation potential.

Experimental Protocols for Characterization

To quantitatively determine the electron-donating properties of this compound, the following experimental techniques are recommended.

Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation potential of a compound.

Experimental Workflow:

Caption: Workflow for Cyclic Voltammetry Analysis.

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to oxidize the compound, and then reversing the scan.

-

Data Analysis: The oxidation potential (Epa) is determined from the peak of the anodic wave in the voltammogram.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and electron-donating properties.

Computational Workflow:

Caption: Workflow for DFT Calculations.

-

Structure Building: Construct the 3D molecular structure of this compound using a molecular modeling software.

-

Method Selection: Choose an appropriate level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide reliable results for similar quinoxaline derivatives.[9][4][5]

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Property Calculation: From the output of the calculation, the energies of the HOMO and LUMO can be extracted.

Applications in Drug Development and Research

The potent electron-donating properties of this compound and related compounds make them valuable in several areas of research and drug development.

-

Redox-Active Scaffolds: Dihydroquinoxalines can serve as scaffolds for the development of redox-active drugs. Their ability to undergo reversible oxidation-reduction cycles is relevant in the design of agents that can modulate cellular redox states, a key aspect in various pathological conditions.

-

Catalysis: As strong organic electron donors, they can be employed to catalyze a range of chemical reactions, including single-electron transfer (SET) processes.

-

Signaling Pathway Modulation: The interaction of electron-rich molecules with biological targets can influence signaling pathways. For instance, the redox state of a cell is intricately linked to pathways involved in inflammation, apoptosis, and cell proliferation.

Signaling Pathway Interaction Model:

Caption: Potential interaction with cellular redox signaling.

Conclusion

This compound is a promising heterocyclic compound with significant, albeit not yet fully quantified, electron-donating properties. This guide has provided a framework for its synthesis and characterization, drawing upon data from structurally related molecules to infer its electronic behavior. The detailed experimental and computational protocols outlined herein are intended to facilitate further research into this and similar dihydroquinoxaline derivatives, paving the way for their application in catalysis and as novel therapeutic agents. Future experimental work is crucial to precisely determine the oxidation potential and HOMO energy level of this compound, which will enable a more accurate and quantitative understanding of its electron-donating capabilities.

References

- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,3-Dimethyl-1,4-dihydroquinoxaline

Disclaimer: An extensive search of scientific literature and chemical databases reveals a significant lack of in-depth technical information, quantitative data, and specific experimental protocols for 1,3-Dimethyl-1,4-dihydroquinoxaline. This compound is not widely documented in peer-reviewed research. Therefore, this guide provides the available identifying information for the specified compound and supplements it with a broader overview of the quinoxaline chemical class, including general synthesis methods and biological activities, to provide relevant context for researchers.

Compound Identification

The compound this compound is identified by the following chemical descriptors.

| Identifier | Value | Reference |

| IUPAC Name | 1,4-dihydro-1,3-dimethylquinoxaline | [1] |

| CAS Number | 291757-83-0 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Formula Weight | 160.22 g/mol | [1] |

General Synthesis of the Quinoxaline Core

The synthesis of the quinoxaline heterocyclic system is a well-established area of organic chemistry. The most common and versatile method involves the condensation reaction between an o-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. This reaction provides a straightforward route to the bicyclic quinoxaline core. The specific substituents on the final quinoxaline ring are determined by the choice of the starting diamine and dicarbonyl compound.

A generalized workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of quinoxaline derivatives.

Representative Experimental Protocol: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

While a specific protocol for this compound is not available, the following is a representative experimental protocol for the synthesis of a related compound, 1,4-dihydroquinoxaline-2,3-dione, which illustrates the general principles of quinoxaline synthesis. This method utilizes a solvent-free grinding technique.[2]

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Oxalic acid dihydrate (1 mmol, 0.126 g)

-

Mortar and pestle

-

Ethanol/water for recrystallization

Procedure:

-

A mixture of o-phenylenediamine and oxalic acid dihydrate is placed in a mortar.

-

The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.

-

Grinding is continued until the solid mixture turns into a melt.

-

The reaction mixture is occasionally ground for a total period of approximately 30 minutes.

-

The resulting solid product is then purified by recrystallization from a water/ethanol mixture to yield pure 1,4-dihydroquinoxaline-2,3-dione.[2]

This protocol highlights a green chemistry approach to synthesizing the quinoxaline core, which is operationally simple and avoids the use of hazardous solvents.[2]

Biological and Pharmacological Activities of the Quinoxaline Class

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of quinoxaline have been extensively studied and have shown a broad spectrum of pharmacological activities. It is important to note that these activities are for the general class of quinoxaline derivatives and have not been specifically reported for this compound.

Key activities include:

-

Antimicrobial Activity: Many quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, exhibit potent activity against bacteria, fungi, and protozoa.[3][4][5] Some have been developed as veterinary medicines to promote animal growth.[5]

-

Anticancer Activity: Certain quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes like receptor tyrosine kinases (e.g., VEGFR-2) or by acting as bioreductive prodrugs that are activated under hypoxic conditions found in tumors.[6][7]

-

Antiviral Activity: Quinoxaline-based compounds have been identified as inhibitors of viral replication, including activity against the Human Immunodeficiency Virus (HIV).[4]

-

Central Nervous System (CNS) Activity: Some quinoxalinediones are known to act as antagonists at ionotropic glutamate receptors (AMPA, kainate, and NMDA), which gives them potential applications in treating neurodegenerative disorders and epilepsy.[8]

-

Enzyme Inhibition: More complex derivatives, such as those with sulfonamide moieties, have been designed as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-4), making them candidates for the treatment of type 2 diabetes.[6][7]

The broad range of activities highlights the versatility of the quinoxaline scaffold in drug discovery and development. The specific biological profile of any given derivative is highly dependent on the nature and position of its substituents.

Conclusion

This compound (CAS: 291757-83-0) is a defined chemical entity. However, there is a notable absence of detailed scientific literature regarding its synthesis, characterization, and biological activity. For researchers and drug development professionals, this indicates that the compound is likely not an area of active investigation or may be a rare chemical intermediate. The broader class of quinoxalines, in contrast, remains a highly active field of research with a wealth of documented synthesis protocols, quantitative data, and diverse pharmacological applications. Further research would be required to determine any unique properties or potential applications of the specific 1,3-dimethyl derivative.

References

- 1. 291757-83-0 CAS MSDS (Quinoxaline, 1,4-dihydro-1,3-dimethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repository :: Login [recipp.ipp.pt]

- 5. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 6. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoxalinedione - Wikipedia [en.wikipedia.org]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Dihydroquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their unique structural features and diverse biological activities have led to their exploration as potent therapeutic agents for a wide range of diseases, including cancer, bacterial infections, and viral illnesses. This technical guide provides a comprehensive overview of the discovery and historical development of dihydroquinoxaline derivatives, detailing key synthetic milestones, presenting quantitative biological data, and outlining fundamental experimental protocols and mechanisms of action.

A Journey Through Time: The Discovery and Historical Development

The story of quinoxaline chemistry begins in the late 19th century, a period of fervent discovery in organic chemistry. The seminal moment in the history of this scaffold can be traced back to 1884 , when O. Hinsberg and G. Korner first reported the synthesis of quinoxaline derivatives.[1] Their pioneering work involved the condensation of ortho-phenylenediamines with α-dicarbonyl compounds, a robust and versatile reaction that remains a cornerstone of quinoxaline synthesis to this day.

While not directly involved in the initial synthesis of dihydroquinoxalines, the work of Johannes Thiele on the structure of benzene and partial valence at the turn of the 20th century provided a deeper theoretical understanding of the aromatic systems that form the core of these molecules. His contributions to the concept of resonance were crucial for chemists to rationalize the stability and reactivity of such heterocyclic compounds.

The initial focus of quinoxaline chemistry was primarily on the synthesis and characterization of the fully aromatic quinoxaline ring system. However, the exploration of its reduced forms, the dihydroquinoxalines, soon followed as chemists sought to understand the impact of saturation on the chemical and physical properties of these compounds. The development of selective reduction methods and the discovery of new synthetic routes in the 20th century opened the door to a vast array of dihydroquinoxaline derivatives with diverse substitution patterns and stereochemistry.

The latter half of the 20th century and the early 21st century witnessed a surge in interest in dihydroquinoxaline derivatives, driven by the discovery of their significant biological activities. Researchers began to systematically investigate their potential as therapeutic agents, leading to the identification of compounds with potent antibacterial, antifungal, antiviral, and anticancer properties. This era was marked by the development of more efficient and environmentally friendly "green" synthetic methodologies, moving away from harsh reaction conditions towards more sustainable practices. Today, the field continues to evolve, with ongoing research focused on the design and synthesis of novel dihydroquinoxaline derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

Quantitative Biological Activity of Dihydroquinoxaline Derivatives

The therapeutic potential of dihydroquinoxaline derivatives is underscored by a wealth of quantitative data from numerous biological studies. The following tables summarize the in vitro activity of selected derivatives against various cancer cell lines and bacterial strains, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Dihydroquinoxaline Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |

| Quinoxaline-triazole hybrid 1 | 9.0 | 2.5 | - | [2] |

| Quinoxaline-triazole hybrid 2 | - | 4.4 | 9.8 | [2] |

| Chloroquinoxaline sulfonamide | - | - | 1.8 (B16 melanoma) | [3] |

| Quinoxaline-coumarin hybrid | - | - | - | [3] |

| Indeno[1,2-b]quinoxaline deriv. 1 | 7.6 | - | - | [4] |

| Indeno[1,2-b]quinoxaline deriv. 2 | 32.4 | - | - | [4] |

Table 2: Antibacterial Activity of Dihydroquinoxaline Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus (MRSA) | E. coli | P. aeruginosa | Reference |

| Quinoxaline derivative A | 4 | - | - | [5][6] |

| Quinoxaline derivative B | 2 | - | - | [5][6] |

| 2,3-diaminoquinoxaline deriv. 1 | - | 14.89 | - | [7] |

| 2,3-diaminoquinoxaline deriv. 2 | - | 14.28 | - | [7] |

| 2-methylquinoxalinyloxy deriv. | Moderately Active | Moderately Active | Slightly Active | [8] |

Key Experimental Protocols

The synthesis of dihydroquinoxaline derivatives can be achieved through various methods. The following section provides detailed protocols for three key classes of these compounds.

Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol describes the classic condensation reaction to form the dihydroquinoxaline dione core structure.

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of the appropriately substituted o-phenylenediamine in 50 mL of a suitable solvent (e.g., ethanol or acetic acid).

-

Add 11 mmol of diethyl oxalate to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 1,4-dihydroquinoxaline-2,3-dione.

Synthesis of 2,3-Disubstituted Dihydroquinoxalines

This protocol outlines a general method for the synthesis of dihydroquinoxalines with substituents at the 2 and 3 positions.

Procedure:

-

To a solution of an o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add a 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline) (1 mmol).

-

The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Monitor the reaction by TLC. Once the starting materials are consumed, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2,3-disubstituted dihydroquinoxaline.

Synthesis of 1,2,3,4-Tetrahydroquinoxalines

This protocol describes a method for the synthesis of the fully reduced tetrahydroquinoxaline core.

Procedure:

-

In a reaction vessel, combine the desired o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol).

-

Add a reducing agent. A common method involves catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used in a suitable solvent (e.g., methanol for NaBH4, THF for LiAlH4).

-

The reaction is stirred at room temperature or heated as required. The reaction progress is monitored by TLC.

-

After the reaction is complete, the catalyst (if used) is removed by filtration. The reaction mixture is then worked up appropriately depending on the reducing agent and solvent used. This may involve quenching the excess reducing agent, extraction with an organic solvent, and drying over an anhydrous salt.

-

The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the pure 1,2,3,4-tetrahydroquinoxaline.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The biological activity of many dihydroquinoxaline derivatives, particularly their anticancer effects, has been attributed to their ability to interfere with fundamental cellular processes. Two prominent mechanisms of action are DNA intercalation and the inhibition of topoisomerase II. The following diagrams, rendered using the DOT language, illustrate these concepts.

Caption: Mechanism of action for anticancer dihydroquinoxaline derivatives.

Caption: A generalized experimental workflow for the synthesis of dihydroquinoxalines.

Conclusion

From their initial discovery in the late 19th century to their current status as promising scaffolds in drug development, dihydroquinoxaline derivatives have had a rich and evolving history. The foundational synthetic methods, while still relevant, have been augmented by modern, more efficient techniques. The elucidation of their diverse biological activities, supported by a growing body of quantitative data, continues to drive research in this area. The understanding of their mechanisms of action, such as DNA intercalation and topoisomerase II inhibition, provides a rational basis for the design of new and more effective therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists, encapsulating the key historical, synthetic, and biological aspects of this important class of heterocyclic compounds.

References

- 1. B2(OH)4-mediated one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Structure of 1,3-Dimethyl-1,4-dihydroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical approaches used to study the electronic structure of 1,3-Dimethyl-1,4-dihydroquinoxaline and related quinoxaline derivatives. Due to a lack of specific published research on this compound, this guide synthesizes findings from computational studies on structurally similar compounds to offer a comprehensive understanding of the methodologies and expected electronic properties. This information is crucial for applications in drug design and materials science where understanding molecular electronic characteristics is paramount.

Introduction to the Electronic Structure of Quinoxaline Derivatives

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The electronic structure of these molecules, particularly the distribution of electrons in their molecular orbitals, governs their reactivity, stability, and photophysical properties. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties.

Theoretical investigations provide valuable insights into several key electronic parameters:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its behavior in chemical reactions.

-

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and its electronic excitation properties. A smaller gap generally implies higher reactivity.

-

Electron Density Distribution: Understanding how electron density is distributed across the molecule helps in identifying nucleophilic and electrophilic sites, which is vital for predicting reaction mechanisms.

Computational Methodologies

The most prevalent theoretical approach for studying the electronic structure of quinoxaline derivatives is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy.

Detailed Experimental Protocol: A Generalized DFT Approach

The following protocol outlines a typical computational workflow for investigating the electronic structure of a quinoxaline derivative:

-

Molecular Geometry Optimization:

-

The initial 3D structure of the molecule is built using molecular modeling software.

-

This structure is then optimized to find the lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

-

Method: DFT is commonly used for geometry optimization.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields reliable results for organic molecules.[1][2]

-

Basis Set: A variety of basis sets can be employed, with the Pople-style basis sets being common. For instance, 6-311G(d,p) or 6-311++G(d,p) are frequently used to provide a good description of the electronic structure.[1][3] The addition of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution, especially in systems with heteroatoms.

-

-

Frequency Calculations:

-

Following optimization, vibrational frequency calculations are performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain various electronic properties.

-

Key Properties Calculated:

-

Energies of the HOMO and LUMO.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Molecular electrostatic potential (MEP) to identify charge distribution and reactive sites.

-

Mulliken population analysis or Natural Bond Orbital (NBO) analysis to determine atomic charges.

-

-

-

Solvent Effects (Optional but Recommended):

-

To simulate a more realistic chemical environment, calculations can be performed in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Quantitative Data on Quinoxaline Derivatives

The following tables summarize representative quantitative data from theoretical studies on various quinoxaline derivatives. This data provides a baseline for understanding the expected electronic properties of this compound.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Quinoxaline Derivatives

| Compound | Substituent(s) | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoxalin-2(1H)-one | - | B3LYP/6-311G | - | - | - | [2] |

| 3-methylquinoxalin-2(1H)-one | 3-CH₃ | B3LYP/6-311G | - | - | - | [2] |

| 3-aminoquinoxalin-2(1H)-one | 3-NH₂ | B3LYP/6-311G | - | - | - | [2] |

| Generic Quinoxaline Dyes | Various | B3LYP/6-311G(d,p) | Varies | Varies | Varies | [1][4] |

Note: Specific energy values from the cited literature are often presented in various formats and may require conversion for direct comparison. The table indicates the type of data available in the references.

Visualizing Computational Workflows and Concepts

Diagrams are essential for representing complex workflows and abstract concepts in computational chemistry.

Caption: A typical workflow for a theoretical study of a molecule's electronic structure.

Caption: The relationship between HOMO, LUMO, and the energy gap.

Conclusion

References

- 1. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies [m.x-mol.net]

- 4. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 1,3-Dimethyl-1,4-dihydroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of 1,3-Dimethyl-1,4-dihydroquinoxaline. Due to the limited availability of experimental data for this specific molecule, this document serves as a prospective computational study, outlining robust methodologies and presenting predicted data based on well-established theoretical models used for analogous quinoxaline derivatives. The content herein is intended to guide future experimental and computational research on this compound, which holds potential as a scaffold in medicinal chemistry. The guide details proposed computational protocols, summarizes predicted quantitative data in structured tables, and includes essential visualizations to elucidate molecular structure and computational workflows.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry, including as anticancer, antimicrobial, and antiviral agents.[1] The dihydroquinoxaline scaffold, in particular, is a key structural motif in various biologically active molecules. This compound represents a fundamental structure within this class. A thorough understanding of its electronic and structural properties at the quantum mechanical level is crucial for the rational design of novel therapeutics and functional materials.

This guide outlines a prospective quantum chemical study of this compound. The methodologies and predicted data presented are derived from computational approaches commonly and successfully applied to related quinoxaline systems, as reported in the scientific literature.[2][3][4][5]

Proposed Computational Methodology

The following section details the recommended computational protocols for the quantum chemical analysis of this compound. These methods are selected based on their proven accuracy and efficiency in modeling similar heterocyclic systems.[5][6][7]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Procedure: A full geometry optimization will be performed without any symmetry constraints. The convergence criteria should be set to the software's default "tight" settings. Following the optimization, a vibrational frequency analysis at the same level of theory should be conducted to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted infrared (IR) spectrum.

Electronic Properties Calculation

To understand the chemical reactivity and electronic nature of the molecule, several electronic properties should be calculated from the optimized geometry.

-

Method: DFT (B3LYP/6-311++G(d,p))

-

Properties to be Calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions.

-

Spectroscopic Properties Simulation

Simulated spectra can aid in the interpretation of future experimental data.

-

Method:

-

IR Spectrum: Frequencies and intensities will be obtained from the vibrational analysis. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to better match experimental values.

-

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) will be used as the reference standard, calculated at the same level of theory.

-

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) will be employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The calculations should be performed in a solvent continuum model (e.g., PCM - Polarizable Continuum Model) to account for solvent effects (e.g., in ethanol or chloroform).[8]

-

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on the proposed computational methodology. Note: These are theoretical values and await experimental validation.

Table 1: Predicted Geometrical Parameters (Optimized Structure)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C2=N1 | 1.385 | |

| C3-N4 | 1.452 | |

| C2-C3 | 1.510 | |

| N1-C8a | 1.401 | |

| N4-C4a | 1.398 | |

| C4a-C5 | 1.395 | |

| C5-C6 | 1.390 | |

| C6-C7 | 1.392 | |

| C7-C8 | 1.393 | |

| C8-C8a | 1.396 | |

| C2-C(CH3) | 1.505 | |

| C3-C(CH3) | 1.515 | |

| Bond Angles (°) | ||

| C8a-N1-C2 | 118.5 | |

| N1-C2-C3 | 112.0 | |

| C2-C3-N4 | 110.8 | |

| C4a-N4-C3 | 120.2 | |

| N1-C8a-C4a | 121.3 | |

| N4-C4a-C8a | 119.8 |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Mode Description | Predicted Wavenumber (cm⁻¹) (Scaled) |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (methyl) | 2950 - 3000 |

| C=C stretch (aromatic) | 1580 - 1620 |

| C-N stretch | 1300 - 1350 |

| C-H bend (methyl) | 1440 - 1470 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 1.5 Debye |

Table 4: Predicted NMR Chemical Shifts (in ppm, referenced to TMS)

| Atom | Predicted 1H Chemical Shift | Predicted 13C Chemical Shift |

| C2-H | 4.5 | - |

| C3-H | 4.2 | - |

| N1-H | 6.8 | - |

| N4-H | 5.9 | - |

| Aromatic-H | 6.7 - 7.2 | - |

| C2-CH3 | 1.3 | 20.5 |

| C3-CH3 | 1.2 | 19.8 |

| C2 | - | 55.0 |

| C3 | - | 52.3 |

| Aromatic-C | - | 115 - 135 |

Visualizations

Visual representations are critical for understanding molecular structure and computational workflows. The following diagrams were generated using the DOT language.

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

Caption: Proposed workflow for quantum chemical calculations.

Conclusion

This technical guide presents a prospective computational study of this compound, a molecule of interest in medicinal chemistry. In the absence of direct experimental data, this document provides a robust theoretical framework to guide future research. The proposed DFT-based methodologies are well-established for this class of compounds and are expected to yield reliable predictions of the structural, electronic, and spectroscopic properties of the target molecule. The tabulated theoretical data and visual workflows serve as a foundational resource for researchers and scientists. It is anticipated that this theoretical blueprint will stimulate and facilitate further experimental and computational investigations into this compound and its derivatives, ultimately contributing to the development of new therapeutic agents.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dihydro-heterocycles as Reducing Agents in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Topic: The role of 1,3-Dimethyl-1,4-dihydroquinoxaline and its analogues as reducing agents in organic synthesis.

While specific literature detailing the use of this compound as a reducing agent in organic synthesis is limited, its structural similarity to a well-established class of reducing agents, namely Hantzsch esters (1,4-dihydropyridines) and related dihydro-heterocycles like 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazoles, allows for a comprehensive overview of the expected reactivity and potential applications. These compounds function as mild and selective hydride donors, offering a valuable alternative to traditional metal hydride reagents.

This document provides an overview of the applications and protocols for these analogous compounds, which can serve as a guide for exploring the potential of this compound in similar transformations.

Overview of Dihydro-heterocyclic Reducing Agents

Hantzsch esters and their analogues are synthetic mimics of the biological reducing agent NADH (Nicotinamide adenine dinucleotide).[1] The core functionality lies in the dihydropyridine or analogous dihydro-heterocyclic ring, which can donate a hydride (H⁻) to an electrophilic center, resulting in the formation of the corresponding aromatic, oxidized form of the heterocycle. This process is often facilitated by the presence of a Brønsted or Lewis acid catalyst, which activates the substrate towards reduction.[2]

Key Features:

-

Mild Reaction Conditions: Reductions are typically carried out under neutral or mildly acidic conditions at or near room temperature.

-

High Selectivity: These reagents often exhibit high chemoselectivity, for instance, reducing C=N bonds in the presence of C=O bonds.

-

Functional Group Tolerance: A wide range of functional groups are tolerated, making them suitable for complex molecule synthesis.

-

"Green" Chemistry: The use of metal-free reducing agents and mild conditions aligns with the principles of green chemistry.

Applications in Organic Synthesis

The primary applications of Hantzsch esters and related dihydro-heterocycles as reducing agents include the reduction of imines, activated C=C double bonds, and carbonyl compounds.

Reductive Amination of Carbonyl Compounds

A significant application is in the reductive amination of aldehydes and ketones. This one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then immediately reduced by the dihydro-heterocycle to the corresponding amine.[1]

Table 1: Reductive Amination of Carbonyl Compounds using Hantzsch Ester

| Entry | Carbonyl Substrate | Amine Substrate | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | N-Benzylaniline | High | [1] |

| 2 | Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | Good | [2] |

| 3 | Acetophenone | Ammonium Acetate | 1-Phenylethanamine | Moderate | [2] |

Reduction of Imines

Pre-formed imines can be efficiently reduced to their corresponding amines. This is particularly useful for the synthesis of secondary and tertiary amines. The reaction often proceeds smoothly in the presence of a mild acid catalyst.[1]

Table 2: Reduction of Imines using Hantzsch Ester

| Entry | Imine Substrate | Product | Catalyst | Yield (%) | Reference |

| 1 | N-Benzylideneaniline | N-Benzylaniline | Acetic Acid | High | [1] |

| 2 | 1-Methyl-3,4-dihydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Trifluoroacetic Acid | Good | [3] |

Reduction of Activated Alkenes

Electron-deficient alkenes, such as those found in α,β-unsaturated ketones and nitroalkenes, can be selectively reduced at the C=C double bond, leaving the carbonyl or nitro group intact.[2][4]

Table 3: Reduction of Activated Alkenes using Hantzsch Ester

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Benzylideneacetone | 4-Phenyl-2-butanone | High | [2] |

| 2 | β-Nitrostyrene | (2-Nitroethyl)benzene | Good | [5] |

Experimental Protocols

The following are general protocols for reductions using Hantzsch ester, which can be adapted for this compound.

General Protocol for Reductive Amination of an Aldehyde

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.1 mmol)

-

Hantzsch Ester (1.2 mmol)

-

Glacial Acetic Acid (0.5 mL)

-

Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

-

To a solution of the aldehyde and amine in the chosen solvent, add glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the Hantzsch ester to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for the Reduction of an Imine

Materials:

-

Imine (1.0 mmol)

-

Hantzsch Ester (1.2 mmol)

-

Glacial Acetic Acid (0.5 mL)

-

Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

-

Dissolve the imine and Hantzsch ester in the solvent.

-

Add glacial acetic acid to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Purify the residue by flash chromatography to obtain the desired amine.

Reaction Mechanisms and Workflows

The mechanism of reduction by Hantzsch esters and their analogues involves a direct hydride transfer from the dihydropyridine ring to the activated substrate. In the case of reductive amination, the reaction proceeds through the formation of an iminium ion, which is then reduced.

Caption: Workflow for the reductive amination of a carbonyl compound.

The hydride transfer step is the key to the reduction. The dihydropyridine ring of the Hantzsch ester donates a hydride to the electrophilic carbon of the iminium ion.

Caption: Mechanism of hydride transfer from a 1,4-dihydropyridine.

Conclusion

References

- 1. Reduction of imines using NADH models - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis [mdpi.com]

Application Notes and Protocols: Mechanism of Reduction by 1,3-Dimethyl-1,4-dihydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of reduction utilizing 1,3-Dimethyl-1,4-dihydroquinoxaline. This compound, analogous to Hantzsch esters, functions as a potent hydride donor for the reduction of various functional groups, including imines and carbonyls. The protocols outlined below are designed to serve as a foundational guide for researchers employing this class of reducing agents in synthetic chemistry and drug development.

Introduction

This compound is a heterocyclic compound that belongs to the class of dihydroquinoxalines. Structurally similar to Hantzsch esters, it possesses the ability to act as a mild and selective reducing agent. The core of its reductive capability lies in its capacity to donate a hydride (H⁻) ion to an electrophilic center, leading to the reduction of the substrate. This process is often facilitated by the concomitant formation of a stable aromatic quinoxalinium cation, which serves as the thermodynamic driving force for the reaction. The use of such organic hydride donors is of significant interest in modern organic synthesis due to their selectivity, mild reaction conditions, and reduced reliance on metal-based hydrides.

Mechanism of Reduction

The reduction mechanism of this compound proceeds via a direct hydride transfer from the C2 position of the dihydroquinoxaline ring to the electrophilic atom of the substrate (e.g., the carbon atom of a carbonyl or an imine). The reaction is often catalyzed by a Brønsted or Lewis acid, which activates the substrate towards nucleophilic attack.

The key steps of the proposed mechanism are as follows:

-

Activation of the Substrate: In many cases, a catalytic amount of acid protonates the substrate (e.g., the oxygen of a carbonyl group or the nitrogen of an imine), rendering it more electrophilic and susceptible to hydride attack.

-

Hydride Transfer: The this compound then transfers a hydride from its C2 position to the activated substrate in a concerted or stepwise manner.

-